molecular formula C14H19N3O2S B250006 3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide

3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide

Numéro de catalogue B250006
Poids moléculaire: 293.39 g/mol
Clé InChI: JDDKUTBCYFMNIX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide, commonly known as STF-118804, is a small molecule inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications. STF-118804 is a selective inhibitor of glucose-regulated protein 78 (GRP78), which is a key regulator of the unfolded protein response (UPR) pathway. The UPR pathway is responsible for maintaining cellular homeostasis by regulating the protein folding process in the endoplasmic reticulum (ER). Dysregulation of the UPR pathway has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic disorders.

Mécanisme D'action

STF-118804 selectively binds to the ATPase domain of 3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide, which is responsible for the chaperone activity of the protein. By inhibiting the chaperone activity of 3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide, STF-118804 induces ER stress and activates the UPR pathway, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
STF-118804 has been shown to induce ER stress and activate the UPR pathway in cancer cells, leading to cell death. In addition, STF-118804 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of STF-118804 is its selectivity for cancer cells that are dependent on the UPR pathway for survival. This selectivity makes it a promising therapeutic agent for the treatment of cancer. However, one limitation of STF-118804 is its poor solubility, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the study of STF-118804. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and metabolic disorders. Another direction is to develop more potent and selective inhibitors of 3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide that can overcome the limitations of STF-118804, such as its poor solubility. Finally, the development of imaging agents that can selectively target 3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide in vivo could facilitate the clinical translation of 3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide inhibitors.

Méthodes De Synthèse

The synthesis of STF-118804 involves several steps, including the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. The resulting compound is then reacted with N,N-diethylamine to form 3-nitrobenzamide, which is subsequently treated with acetyl isothiocyanate to form the final product, STF-118804.

Applications De Recherche Scientifique

STF-118804 has been extensively studied in preclinical models of cancer, where it has been shown to selectively induce cell death in cancer cells that are dependent on the UPR pathway for survival. This selectivity is thought to be due to the upregulation of 3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide in cancer cells, which makes them more dependent on the UPR pathway for survival. STF-118804 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

Propriétés

Formule moléculaire

C14H19N3O2S

Poids moléculaire

293.39 g/mol

Nom IUPAC

3-(acetylcarbamothioylamino)-N,N-diethylbenzamide

InChI

InChI=1S/C14H19N3O2S/c1-4-17(5-2)13(19)11-7-6-8-12(9-11)16-14(20)15-10(3)18/h6-9H,4-5H2,1-3H3,(H2,15,16,18,20)

Clé InChI

JDDKUTBCYFMNIX-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C

SMILES canonique

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.